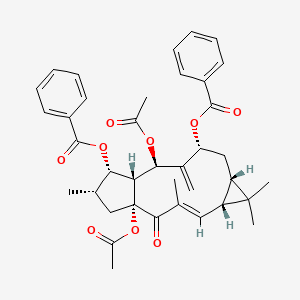

Euphorbia Factor L2

Description

extracted from Euphorbia lathyris L.; has antineoplastic properties

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H42O9 |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

[(1R,3E,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate |

InChI |

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18+/t22-,28+,29-,30+,31+,32-,33-,38+/m0/s1 |

InChI Key |

AFRGWGGHJYMSDU-LVFBPYTJSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)[C@@H](C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |

Synonyms |

((1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo(10.3.0.05,7)pentadec-3-enyl) benzoate euphorbia factor L2 |

Origin of Product |

United States |

Foundational & Exploratory

isolation and purification of Euphorbia Factor L2 from Euphorbia lathyris

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Euphorbia Factor L2 (EFL2), a promising lathyrane diterpenoid derived from the seeds of Euphorbia lathyris. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. EFL2 has garnered significant attention for its anti-inflammatory and anti-cancer properties, primarily through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant species that has been used in traditional medicine for various ailments.[1][2] Its seeds are a rich source of bioactive diterpenoids, including this compound.[3][4] EFL2 is a complex molecule with a unique tricyclic structure that has demonstrated potent biological activities.[4][5] Recent studies have highlighted its ability to suppress inflammatory responses by inhibiting key signaling pathways, making it a valuable candidate for further investigation in drug discovery and development.[6]

This guide outlines a multi-step protocol for the efficient isolation and purification of EFL2 from its natural source, provides a framework for quantitative analysis of the purification process, and visualizes the key experimental workflows and the compound's mechanism of action.

Experimental Protocols

The isolation and purification of this compound is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The following protocol is a synthesized methodology based on established procedures for diterpenoid isolation from Euphorbia species.[4][7]

Plant Material and Extraction

-

Plant Material : Dried seeds of Euphorbia lathyris (12 kg) are used as the starting material.[4]

-

Grinding : The seeds are coarsely ground to increase the surface area for efficient extraction.

-

Extraction : The ground seeds are subjected to reflux extraction with 95% aqueous ethanol (3 x 50 L, 2 hours each).[4]

-

Concentration : The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in distilled water (12 L) and sequentially partitioned with the following solvents to separate compounds based on their polarity:[4]

-

Petroleum Ether

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (EtOAc)

The majority of lathyrane diterpenoids, including this compound, are expected to be in the ethyl acetate fraction.

Column Chromatography

The ethyl acetate fraction is subjected to column chromatography for further separation.

-

Stationary Phase : Silica gel (160-200 mesh).

-

Mobile Phase : A gradient of petroleum ether and ethyl acetate is typically used. The polarity is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to a reference standard of this compound are pooled.

A secondary column chromatography step using Sephadex LH-20 with a methanol mobile phase can be employed for further purification of the pooled fractions.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using a two-dimensional preparative HPLC method.[7]

-

First Dimension (Normal Phase) :

-

Column : Bare silica column.

-

Mobile Phase : A non-polar solvent system, such as a hexane/isopropanol gradient.

-

Objective : To simplify the sample into fractions with good separation repeatability.[7]

-

-

Second Dimension (Reversed Phase) :

-

Column : Amide column or a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm).[7][8]

-

Mobile Phase : An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water. A typical starting point could be a ratio of 60:40 (acetonitrile:water).[8][9]

-

Flow Rate : Approximately 1.0 mL/min.[9]

-

Detection : UV detection at 272 nm.[8]

-

Objective : To achieve the rapid preparation of the pure monomer, this compound.[7]

-

Data Presentation

The following table summarizes the expected quantitative data from a representative isolation and purification of this compound. Please note that these values are illustrative due to the limited availability of comprehensive quantitative data in the published literature.

| Purification Step | Starting Material (g) | Fraction Weight (g) | EFL2 Purity (%) | Yield (%) |

| Crude Ethanol Extract | 12,000 | 5,100 | ~1 | 100 |

| Ethyl Acetate Fraction | 5,100 | 1,000 | ~5 | 19.6 |

| Silica Gel Column Chromatography | 1,000 | 50 | ~40 | 1.0 |

| Sephadex LH-20 Column Chromatography | 50 | 5 | ~80 | 0.1 |

| Preparative HPLC | 5 | 0.5 | >98 | 0.01 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: Inhibition of NF-κB

Caption: EFL2 inhibits the NF-κB signaling pathway.

Signaling Pathway: Inhibition of NLRP3 Inflammasome

Caption: EFL2 inhibits both the priming and activation of the NLRP3 inflammasome.

References

- 1. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound alleviated gouty inflammation by specifically suppressing both the priming and activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Euphorbia Factor L2: A Lathyrane Diterpenoid from Euphorbia lathyris

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Euphorbia Factor L2, a complex lathyrane diterpenoid isolated from the seeds of caper spurge (Euphorbia lathyris), represents a significant area of interest in natural product chemistry.[1][2] Its intricate molecular architecture and notable biological activities, including potent cytotoxicity against cancer cell lines and anti-inflammatory properties, make it a compelling target for further investigation in drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols, spectroscopic data, and logical workflow employed to determine its definitive structure.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from the source plant material. The general protocol involves solvent extraction followed by a multi-step chromatographic purification process designed to separate the complex mixture of diterpenoid esters present in the seeds.[6][7]

Experimental Protocol: Extraction and Isolation

-

Plant Material: The seeds of Euphorbia lathyris L. are collected, dried, and powdered.[2]

-

Extraction: The powdered seeds are subjected to extraction with a polar solvent, typically 95% ethanol or methanol, often under reflux conditions to maximize the extraction efficiency of the diterpenoids.[6][7]

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether and chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), to separate compounds based on their polarity. The lathyrane diterpenoids are typically concentrated in the chloroform or dichloromethane fraction.[6]

-

Chromatographic Separation: The active fraction undergoes a series of chromatographic separations to isolate the pure compound. This is a critical, multi-stage process:

-

Column Chromatography (CC): The fraction is first subjected to column chromatography on silica gel (200-300 mesh) using a gradient elution system, often a mixture of n-hexane and ethyl acetate, with increasing polarity.[7]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using semi-preparative HPLC, frequently on a C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water.[7]

-

This rigorous purification workflow is essential for obtaining this compound with a purity greater than 98%, a prerequisite for unambiguous spectroscopic analysis.[5]

Spectroscopic Data and Structure Determination

The definitive structure of this compound was established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and comparison with related known compounds.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis provides the exact molecular formula of the compound. For this compound, the molecular formula was determined to be C₃₈H₄₂O₉ .[5] This information is fundamental for calculating the degrees of unsaturation and for guiding the interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for complex natural products. Experiments are typically conducted in deuterated chloroform (CDCl₃) on a high-field spectrometer (e.g., 500 MHz).[8]

¹H and ¹³C NMR Data: The ¹H NMR spectrum reveals the chemical environment of all protons, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The comprehensive ¹H and ¹³C NMR data for this compound are summarized below.[2]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 48.4 | 1.63 (m), 3.49 (dd, 13.8, 8.0) |

| 2 | 38.3 | 2.27 (m) |

| 3 | 205.1 | - |

| 4 | 52.8 | 3.25 (s) |

| 5 | 83.9 | 5.99 (s) |

| 6 | 139.1 | - |

| 7 | 121.7 | 5.46 (s) |

| 8 | 40.1 | 2.08 (m), 2.22 (m) |

| 9 | 27.2 | 1.25 (m) |

| 10 | 28.5 | 1.70 (m) |

| 11 | 35.5 | 2.11 (m) |

| 12 | 139.8 | 5.43 (d, 9.4) |

| 13 | 138.8 | - |

| 14 | 30.1 | 1.75 (m) |

| 15 | 90.9 | 5.82 (s) |

| 16 | 21.6 | 1.08 (s) |

| 17 | 19.8 | 1.15 (s) |

| 18 | 24.3 | 1.18 (s) |

| 19 | 14.8 | 0.81 (s) |

| 20 | 12.5 | 1.78 (s) |

| 5-OAc | 170.2, 21.2 | 2.05 (s) |

| 7-OAc | 170.1, 21.1 | 2.09 (s) |

| 15-OBz | 165.7, 130.4, 133.2, 128.6 (x2), 129.8 (x2) | 8.08 (d, 7.5), 7.60 (t, 7.5), 7.47 (t, 7.5) |

| 3-PhAc | 171.8, 134.1, 129.4 (x2), 128.7 (x2), 127.3, 41.5 | 7.26-7.35 (m), 3.68 (s) |

2D NMR Correlation Analysis: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assembling the molecular structure by establishing connectivity between protons and carbons.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Key COSY correlations help establish the spin systems within the lathyrane skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are used to connect the individual spin systems and to place quaternary carbons and functional groups onto the molecular scaffold.

Biological Activity and Signaling Pathways

This compound is not only structurally interesting but also biologically active. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, specifically through a mitochondrial-dependent pathway.[3] It has also been found to alleviate acute lung injury and inflammation by suppressing the activation of NF-κB, a key protein complex that controls DNA transcription and inflammatory responses.[4]

Conclusion

The structural elucidation of this compound is a classic example of modern natural product chemistry, relying on a systematic workflow of isolation, purification, and comprehensive spectroscopic analysis. The definitive assignment of its complex lathyrane skeleton and stereochemistry provides a critical foundation for further research into its synthesis, derivatization, and the therapeutic potential of its potent biological activities. This guide serves as a detailed reference for researchers aiming to understand or build upon this foundational work in the field of drug discovery.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound ameliorates the Progression of K/BxN Serum-Induced Arthritis by Blocking TLR7 Mediated IRAK4/IKKβ/IRF5 and NF-kB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Euphorbia Factor L2: A Lathyrane Diterpenoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia Factor L2 (EFL2) is a prominent member of the lathyrane diterpenoid family, a class of natural products primarily isolated from plants of the Euphorbia genus.[1][2] These compounds are characterized by a unique tricyclic 5/11/3-membered ring system.[1][2] EFL2, extracted from the seeds of Euphorbia lathyris, has garnered significant attention within the scientific community for its diverse and potent biological activities.[3][4][5] This technical guide provides a comprehensive overview of EFL2, with a focus on its role as a modulator of multidrug resistance and its anti-inflammatory and anti-cancer properties.

Chemical Structure and Properties

EFL2 is a macrocyclic diterpenoid with a complex stereochemistry.[6][7] Its structure features a highly oxygenated lathyrane skeleton, often substituted with various acyl groups that contribute to its biological activity.[1][2] The precise arrangement of these functional groups is crucial for its interaction with biological targets. The chemical structure of this compound is presented in Figure 1. Stereoisomers of EFL2, such as L2a and L2b, have also been identified and shown to possess distinct structural features, like an unusual trans-gem-dimethylcyclopropane moiety.[2][6]

Figure 1: Chemical Structure of this compound

(A visual representation of the chemical structure of this compound would be placed here in a full whitepaper.)

Biological Activities and Mechanism of Action

EFL2 exhibits a range of pharmacological effects, with its anti-cancer and anti-inflammatory activities being the most extensively studied.

Modulation of Multidrug Resistance (MDR)

A significant area of research on EFL2 and other lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells.[1][8] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which efflux chemotherapeutic drugs from cancer cells.[8][9]

Lathyrane diterpenoids, including EFL2, have been shown to act as P-gp inhibitors.[9][10][11] The proposed mechanism of action involves the direct interaction of these compounds with P-gp, thereby competitively or non-competitively inhibiting its drug efflux function.[1] This leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic efficacy in resistant cancer cells.

Anti-inflammatory Activity

EFL2 has demonstrated significant anti-inflammatory properties. It has been shown to be effective in treating lipopolysaccharide (LPS)-induced acute lung injury in mice by suppressing the recruitment and transmigration of inflammatory cells, particularly neutrophils.[3] Further studies have indicated that EFL2 can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages stimulated with R837, a Toll-like receptor 7 (TLR7) agonist.[12] The anti-inflammatory effects of EFL2 are linked to its ability to block TLR signaling pathways.[12]

Anti-cancer Activity

Beyond its role in MDR reversal, EFL2 possesses intrinsic anti-cancer properties. It has been reported to induce apoptosis in cancer cells through a mitochondrial-dependent pathway.[5] Additionally, EFL2 has shown efficacy in suppressing the generation of liver metastatic ascites in breast cancer models.[4][13][14] This effect is attributed to the inhibition of NLRP3 inflammasome activation, which in turn hinders tumor cell metastasis and promotes an anti-tumor immune response by increasing the infiltration of CD4+ and CD8+ T cells.[4][13][14]

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound and related lathyrane diterpenoids.

Table 1: Cytotoxicity of Euphorbia Factor L2b

| Cell Line | IC50 (μM) | Reference |

| U937 | 0.87 | [2][6] |

Table 2: Anti-proliferative Activity of a Lathyrane Diterpenoid from E. lathyris

| Compound | Cell Line | IC50 (μM) | Reference |

| Euphlathin A | Human Hypertrophic Scar (HTS) | 6.33 | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay is commonly used to assess the P-gp inhibitory activity of compounds.

-

Cell Culture: Multidrug-resistant cancer cells overexpressing P-gp (e.g., K562/ADR) and their parental sensitive cell line (e.g., K562) are cultured under standard conditions.[16]

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., EFL2) for a specified time.

-

Rhodamine 123 Loading: The fluorescent P-gp substrate, rhodamine 123, is added to the cell culture and incubated to allow for cellular uptake.

-

Efflux Measurement: After incubation, the cells are washed and resuspended in a fresh medium containing the test compound. The efflux of rhodamine 123 is monitored over time using flow cytometry.

-

Data Analysis: A decrease in the efflux of rhodamine 123 in the presence of the test compound, compared to the untreated control, indicates P-gp inhibition. The results are often expressed as a percentage of inhibition or as a reversal fold.[16]

In Vivo Model of Breast Cancer Liver Metastasis

This protocol describes the establishment of a murine model to evaluate the anti-metastatic effects of EFL2.

-

Animal Model: Female BALB/c mice are used for the study.

-

Tumor Cell Implantation: A breast cancer liver metastasis model is established through surgical hepatic implantation of breast cancer cells (e.g., 4T1).[17]

-

Treatment: Following a recovery period, mice are administered EFL2 (e.g., intraperitoneally or orally) at different doses for a specified duration. A control group receives the vehicle.[4][14]

-

Assessment of Metastasis: At the end of the treatment period, mice are euthanized, and the extent of liver and mesenteric metastasis is evaluated by measuring tumor weight and volume, and the volume of ascitic fluid.[4][17]

-

Histopathological and Molecular Analysis: Tumor, liver, and small intestine tissues are collected for histological examination (H&E staining).[4][14] Western blotting, immunohistochemistry, and flow cytometry are used to analyze the expression of relevant proteins (e.g., NLRP3, DDR1) and the infiltration of immune cells (e.g., CD4+, CD8+ T cells) in the tumor microenvironment.[4][14][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by EFL2 and a typical experimental workflow for its evaluation.

Caption: EFL2 inhibits breast cancer metastasis by downregulating the NLRP3 inflammasome and enhancing anti-tumor immune cell infiltration.

Caption: A streamlined workflow for the preclinical evaluation of EFL2's potential to reverse multidrug resistance in cancer.

Conclusion and Future Directions

This compound, a lathyrane diterpenoid from Euphorbia lathyris, has emerged as a promising natural product with significant therapeutic potential. Its ability to reverse multidrug resistance, coupled with its intrinsic anti-inflammatory and anti-cancer properties, makes it a compelling candidate for further drug development. Future research should focus on elucidating the detailed molecular interactions of EFL2 with its targets, optimizing its structure to enhance efficacy and reduce potential toxicity, and conducting more extensive preclinical and clinical studies to validate its therapeutic utility. The unique chemical scaffold of EFL2 also provides a valuable template for the design of novel therapeutic agents.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 3. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new P-glycoprotein inhibitor from the caper spurge (Euphorbia lathyris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Apoptosis Sensitization by Euphorbia Factor L1 in ABCB1-Mediated Multidrug Resistant K562/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Euphorbia Factor L2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Euphorbia Factor L2 (EFL2), a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris L., is emerging as a compound of significant interest in the scientific community.[1][2] Traditionally used in folk medicine, this natural product is now the subject of rigorous investigation for its diverse biological activities, which include potent anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][3] This technical guide synthesizes the current understanding of EFL2's biological activities, providing a detailed examination of its mechanisms of action, quantitative data from key studies, and the experimental protocols used to elucidate its effects.

Core Biological Activities and Mechanisms of Action

EFL2 exhibits a range of biological activities primarily centered around the modulation of inflammatory and oncogenic pathways. Its multifaceted effects stem from its ability to interact with key signaling molecules, leading to the suppression of pro-inflammatory responses and the induction of apoptosis in cancer cells.

Anti-inflammatory Activity:

A significant body of research highlights EFL2's potent anti-inflammatory properties. Studies have demonstrated its efficacy in mitigating inflammatory responses in various models. For instance, in a mouse model of acute lung injury induced by lipopolysaccharide (LPS), EFL2 administration at a concentration of 40 mg/kg was shown to attenuate pathological changes in the lung by significantly suppressing the recruitment and transmigration of inflammatory cells, particularly neutrophils.[3]

Further investigations have revealed that EFL2 exerts its anti-inflammatory effects by targeting key signaling pathways. One of the primary mechanisms is the inhibition of the NLR family pyrin domain containing 3 (NLRP3) inflammasome.[1][4] EFL2 has been shown to downregulate the mRNA and protein expression of NLRP3 and its associated molecules in a dose-dependent manner.[1][4] This inhibition of the NLRP3 inflammasome is crucial in its ability to suppress the generation of liver metastatic ascites in breast cancer models.[1][4]

Another critical anti-inflammatory mechanism of EFL2 involves the modulation of Toll-like receptor 7 (TLR7) signaling. Research indicates that EFL2 can block the TLR7-mediated IRAK4/IKKβ/IRF5 and NF-κB signaling pathways.[5] This action leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages stimulated with a TLR7 agonist.[5]

Anti-cancer Activity:

EFL2 has demonstrated significant potential as an anti-cancer agent. Its cytotoxic effects have been observed in various cancer cell lines, with a primary mechanism of action being the induction of apoptosis through the mitochondrial pathway.[2]

In the context of breast cancer liver metastasis, EFL2 has been shown to inhibit the generation of ascites in a dose-dependent manner.[1][4] This effect is linked to its ability to inhibit tumor cell metastasis and enhance the infiltration of immune cells into the tumor microenvironment.[1][4] Specifically, EFL2 treatment has been associated with an increase in the proportions of CD4+ and CD8+ T cells.[1][4] The anti-metastatic effect of EFL2 is at least partially attributed to its downregulation of NLRP3 expression, as overexpression of NLRP3 was found to abolish the beneficial effects of EFL2.[1][4]

Furthermore, EFL2 has been found to inhibit the TGF-β-induced cell growth and migration of hepatocellular carcinoma through the AKT/STAT3 pathway.[6] The cytotoxicity of EFL2 has also been observed in human colon adenocarcinoma Caco-2 cells, where it inhibited cell viability in a concentration-dependent manner.[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from key studies on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| Caco-2 | MTT Assay | 50 | 91.4% cell viability | [6] |

| Caco-2 | MTT Assay | 100 | 80.2% cell viability | [6] |

| Caco-2 | MTT Assay | 200 | 73.1% cell viability | [6] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Type | Stimulant | EFL2 Concentration (µM) | Effect | Reference |

| RAW264.7 | R837 | 0.1, 0.5, 1, 5, 10 | Reduction in IL-1β and IL-6 production | [5] |

| BMDMs | R837 | 0.1, 0.5, 1, 5, 10 | Reduction in IL-1β and IL-6 production | [5] |

| PBMCs | R837 | 0.1, 0.5, 1, 5, 10 | Reduction in IL-1β and IL-6 production | [5] |

Table 3: In Vivo Anti-inflammatory and Anti-cancer Activity of this compound

| Animal Model | Condition | EFL2 Dosage | Effect | Reference |

| Mice | LPS-induced acute lung injury | 40 mg/kg | Attenuation of pathological changes in the lung, suppression of neutrophil recruitment | [3] |

| Mice | Breast cancer liver metastasis | Low-dose (25 mg/kg) and High-dose (50 mg/kg) | Inhibition of ascites generation, inhibition of tumor cell metastasis, enhanced immune cell infiltration | [7] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.

Caption: EFL2 inhibits the NLRP3 inflammasome, reducing cancer metastasis.

Caption: EFL2 blocks the TLR7-mediated signaling pathway.

Caption: In vivo experimental workflow for EFL2 in breast cancer metastasis.

Detailed Experimental Protocols

The following provides an overview of the key experimental methodologies employed in the cited research.

Western Blotting and Reverse Transcription-Quantitative PCR (RT-qPCR):

These techniques were utilized to determine the protein and mRNA expression levels of NLRP3 and related molecules in tumor tissues.[1][4]

-

Objective: To quantify the expression of target proteins and genes.

-

General Protocol Outline:

-

Tissue Homogenization: Tumor tissues are lysed to extract total protein and RNA.

-

Protein Quantification: Protein concentration is determined using a standardized assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to NLRP3, caspase-1, IL-1β, and a loading control (e.g., GAPDH).

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated and reverse-transcribed into cDNA.

-

RT-qPCR: The cDNA is used as a template for quantitative PCR with primers specific for the target genes. Gene expression is normalized to a housekeeping gene.

-

Immunohistochemistry (IHC):

IHC was employed to detect the levels of CD4 and CD8 T cells within the tumor tissue, providing insight into the immune cell infiltration.[1][4]

-

Objective: To visualize the presence and localization of specific immune cells in tissue sections.

-

General Protocol Outline:

-

Tissue Preparation: Tumor tissues are fixed, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Tissue sections are treated to unmask the target antigens.

-

Blocking: Non-specific antibody binding is blocked.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for CD4 and CD8.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the target cells.

-

Microscopy: The stained sections are examined under a microscope to assess the extent of T cell infiltration.

-

Hematoxylin and Eosin (H&E) Staining:

H&E staining was used to observe the morphology of inflammatory cells and tumor cells in the liver, small intestine, and tumor tissues.[1][4]

-

Objective: To provide a general overview of the tissue architecture and identify cellular components.

-

General Protocol Outline:

-

Tissue Preparation: Tissues are fixed, processed, and sectioned.

-

Staining: The sections are stained with hematoxylin (stains cell nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).

-

Microscopic Examination: The stained slides are analyzed to assess tissue morphology, inflammation, and tumor characteristics.

-

Conclusion and Future Directions

This compound has demonstrated a compelling profile of biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. Its ability to modulate key signaling pathways such as NLRP3 and TLR7 highlights its potential as a lead compound for the development of novel therapeutics. The in vivo data, especially in models of acute lung injury and breast cancer metastasis, further underscores its therapeutic promise.

Future research should focus on a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Further elucidation of its molecular targets and the intricate details of its interactions with cellular signaling networks will be crucial for its translation into clinical applications. The development of synthetic analogs of EFL2 could also open up new avenues for optimizing its efficacy and reducing potential toxicity. As research continues to unravel the complexities of this natural product, this compound holds the potential to become a valuable addition to the arsenal of therapeutic agents for a range of diseases.

References

- 1. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Multifaceted Mechanism of Action of Euphorbia Factor L2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia Factor L2 (EFL2) is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L., a plant with a history of use in traditional medicine for treating various ailments, including cancer.[1][2] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic potential of EFL2, revealing its multifaceted interactions with key cellular signaling pathways involved in apoptosis, inflammation, and cancer progression. This technical guide provides a comprehensive overview of the current understanding of EFL2's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.

Core Mechanisms of Action

EFL2 exerts its biological effects through the modulation of several critical signaling pathways. The primary mechanisms identified to date include the induction of mitochondrial apoptosis, inhibition of the NLRP3 inflammasome, suppression of the TLR7/NF-κB signaling cascade, and modulation of the STAT3 pathway.

Induction of Mitochondrial Apoptosis in Cancer Cells

EFL2 has demonstrated potent cytotoxic activity against various cancer cell lines by triggering the intrinsic pathway of apoptosis.[1][3] This process is initiated by the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of a caspase cascade.

A key study on human lung carcinoma A549 cells revealed that EFL2 treatment leads to a dose-dependent induction of apoptosis.[1] The underlying mechanism involves the disruption of the mitochondrial electrochemical potential, which results in the release of cytochrome c from the mitochondria into the cytosol.[1][4] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[1]

Caption: EFL2-induced mitochondrial apoptosis pathway.

Inhibition of the NLRP3 Inflammasome

EFL2 has been shown to suppress inflammation and metastasis in breast cancer models by inhibiting the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome.[5][6] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[7]

In a breast cancer liver metastasis model, EFL2 treatment resulted in a dose-dependent reduction in ascites generation, tumor cell metastasis, and enhanced immune cell infiltration.[5] Mechanistically, EFL2 downregulates the mRNA and protein expression of NLRP3 and its associated molecules.[5] Overexpression of NLRP3 was found to abolish the beneficial effects of EFL2, confirming the NLRP3 inflammasome as a key target.[5]

Caption: EFL2-mediated inhibition of the NLRP3 inflammasome pathway.

Suppression of TLR7-Mediated NF-κB Signaling

EFL2 demonstrates anti-inflammatory effects in the context of arthritis by blocking the Toll-like receptor 7 (TLR7) mediated signaling pathway, which leads to the activation of the transcription factor NF-κB.[8][9] TLR7 is an endosomal receptor that recognizes single-stranded RNA and plays a role in the pathogenesis of autoimmune diseases.

Studies have shown that EFL2 can effectively ameliorate arthritis severity in a mouse model.[8] At the molecular level, EFL2 inhibits the phosphorylation and activation of IRAK4 and IKKβ, key kinases in the TLR7 signaling cascade.[8][9] This, in turn, prevents the phosphorylation and nuclear translocation of IRF5 and the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and chemokines.[8][9]

Caption: EFL2 inhibition of the TLR7-mediated NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4T1 | Breast Cancer | 36.71 | [5] |

| A549 | Lung Carcinoma | Not specified | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [5] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [5] |

| Caco-2 | Colon Adenocarcinoma | >200 | [10] |

Table 1: Cytotoxicity of this compound in various cancer cell lines.

| Cell Type | Stimulant | Cytokine | EFL2 Concentration (µM) | Inhibition | Reference |

| RAW264.7 | R837 | IL-1β | 0.1 - 10 | Dose-dependent | [8] |

| RAW264.7 | R837 | IL-6 | 0.1 - 10 | Dose-dependent | [8] |

| BMDMs | R837 | IL-1β | 0.1 - 10 | Dose-dependent | [8] |

| BMDMs | R837 | IL-6 | 0.1 - 10 | Dose-dependent | [8] |

| PBMCs | R837 | IL-1β | 0.1 - 10 | Dose-dependent | [8] |

| PBMCs | R837 | IL-6 | 0.1 - 10 | Dose-dependent | [8] |

Table 2: Inhibitory effects of this compound on pro-inflammatory cytokine production.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to investigate the mechanism of action of EFL2.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[5]

-

Treat cells with various concentrations of EFL2 for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol Outline:

-

Treat cells with EFL2 at various concentrations and for different time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Western Blotting

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol Outline:

-

Lyse cells or tissues in a suitable buffer to extract proteins.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to amplify and simultaneously quantify a targeted DNA molecule. It enables both detection and quantification (as absolute number of copies or relative amount when normalized to DNA input or additional normalizing genes) of a specific sequence in a DNA sample.

-

Protocol Outline:

-

Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the RNA template using a reverse transcriptase.

-

Perform real-time PCR using a qPCR instrument with specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin).

-

The reaction mixture typically contains cDNA, primers, dNTPs, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Monitor the fluorescence intensity during the PCR cycles.

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen to be measured is bound between a layer of capture antibodies and a layer of detection antibodies. The detection antibody is linked to an enzyme, and in the final step, a substance containing the enzyme's substrate is added to produce a detectable signal.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (e.g., cell culture supernatants) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the cytokine concentration based on the standard curve.

-

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways highlights its potential for development as a therapeutic agent for cancer and inflammatory diseases. Further research is warranted to fully elucidate its molecular targets and to explore its efficacy and safety in preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytokine Elisa [bdbiosciences.com]

- 5. 2.3. Cell viability assay [bio-protocol.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Euphorbia Factor L2: A Technical Guide to its Apoptotic Induction Core for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L2 (EFL2) is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L., a plant with a history in traditional medicine for treating various ailments, including cancer.[1][2] Emerging research has highlighted the potent cytotoxic and pro-apoptotic activities of EFL2, positioning it as a compound of interest for novel anticancer drug development. This technical guide provides an in-depth overview of the core mechanisms of EFL2-induced apoptosis, focusing on the signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Current evidence strongly indicates that this compound primarily induces apoptosis through the intrinsic mitochondrial pathway.[1][2] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of mitochondrial events culminating in programmed cell death.

The key events in EFL2-induced apoptosis in A549 lung carcinoma cells are:

-

Increased ROS Generation : EFL2 treatment leads to a significant increase in intracellular ROS levels.[1]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm) : The elevated ROS disrupts the mitochondrial electrochemical potential.[1]

-

Cytochrome c Release : The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation : Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase.[1]

-

PARP Cleavage : Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

While the mitochondrial pathway is the primary described mechanism, research on other Euphorbia-derived compounds suggests potential involvement of other signaling pathways, such as STAT3, in mediating its anticancer effects.[3][4] One study has shown that EFL2 can inhibit the proliferation and migration of hepatocellular carcinoma cells (SMMC-7721 and HepG2) through the inhibition of STAT3 phosphorylation, although a direct link to apoptosis induction in these cell lines is yet to be fully elucidated.[3][5] The role of the JNK pathway, another critical regulator of apoptosis, in EFL2's mechanism of action remains to be investigated.

Quantitative Data on Apoptotic Induction

The following tables summarize the quantitative data from studies on the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| A549 | Lung Carcinoma | 36.82 ± 2.14 | 72 | MTT |

Data sourced from Lin M, et al. (2017).[1]

Table 2: Apoptosis Rates in A549 Cells Treated with this compound

| Treatment | Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) |

| Control | 0 | 6.2 ± 1.5 | 48 |

| EFL2 | 40 | 23.7 ± 3.4 | 48 |

| EFL2 | 80 | 36.9 ± 2.4 | 48 |

Data represents the percentage of apoptotic cells as determined by Annexin V-FITC/PI staining and flow cytometry. Sourced from Lin M, et al. (2017).[1]

Table 3: Caspase Activation in A549 Cells Treated with this compound (80 µM)

| Time (h) | Cleaved Caspase-9 (Densitometric Ratio %) | Cleaved Caspase-3 (Densitometric Ratio %) |

| 0 | 5.33 ± 0.72 | 5.51 ± 1.47 |

| 12 | 26.06 ± 2.36 | 23.68 ± 1.15 |

| 24 | 35.10 ± 1.72 | 35.99 ± 5.30 |

| 48 | 46.51 ± 2.83 | 52.04 ± 3.29 |

Data represents the densitometric ratios of cleaved caspases relative to a loading control, as determined by Western blot analysis. Sourced from Lin M, et al. (2017).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis.

Cell Culture

-

Cell Line: A549 human lung carcinoma cells.

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

-

Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Cell Lysis: Treat A549 cells with this compound for the indicated times. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-9, cleaved caspase-3, PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to visualize the key processes described.

Caption: EFL2-induced mitochondrial apoptosis pathway.

Caption: Experimental workflows for cell viability and apoptosis assays.

Conclusion and Future Directions

This compound demonstrates significant pro-apoptotic activity in A549 lung cancer cells through the induction of the mitochondrial pathway. The quantitative data and established protocols provide a solid foundation for further research into its therapeutic potential.

Future investigations should focus on:

-

Expanding Cell Line Studies: Evaluating the apoptotic effects of EFL2 on a broader range of cancer cell lines to determine its spectrum of activity and to identify potential biomarkers for sensitivity.

-

Elucidating Upstream Signaling: Investigating the precise molecular targets of EFL2 that lead to ROS generation.

-

Investigating Bcl-2 Family Modulation: Detailed analysis of how EFL2 affects the expression and interaction of pro- and anti-apoptotic Bcl-2 family proteins.

-

Exploring Other Signaling Pathways: Further exploration of the role of the STAT3 and JNK pathways in EFL2-mediated apoptosis.

-

In Vivo Studies: Translating the in vitro findings into preclinical animal models to assess the efficacy and safety of EFL2 as a potential anticancer agent.

This technical guide serves as a comprehensive resource for researchers aiming to build upon the current understanding of this compound and to accelerate its development as a potential therapeutic agent in oncology.

References

- 1. This compound induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound inhibits TGF-β-induced cell growth and migration of hepatocellular carcinoma through AKT/STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Mitochondrial Pathway in Euphorbia Factor L2-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia Factor L2 (EFL2), a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L., has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] Emerging research has pinpointed its mechanism of action to the induction of apoptosis, primarily through the intrinsic mitochondrial pathway. This technical guide provides an in-depth overview of the signaling cascade, key experimental findings, and detailed protocols relevant to understanding EFL2-induced apoptosis, with a focus on the A549 non-small cell lung cancer cell line as a key model system.

Core Mechanism: The Mitochondrial Pathway of Apoptosis

EFL2 triggers a cascade of intracellular events that converge on the mitochondria, leading to the execution of programmed cell death. The key steps in this pathway involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.

Signaling Pathway Diagram

Caption: EFL2-induced mitochondrial apoptosis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on EFL2-induced apoptosis in A549 cells.

| Parameter | Control | EFL2 (40 µM) | EFL2 (80 µM) | Reference |

| Apoptotic Cells (%) after 48h | 6.2 ± 1.5 | 23.7 ± 3.4 | 36.9 ± 2.4 | [2] |

| Intracellular ROS Levels (%) | 100 | 266.23 ± 38.53 | 363.64 ± 40.26 | [2] |

| Mitochondrial Membrane Potential (% of Control) | 100 | 90.39 ± 6.91 | 75.47 ± 9.35 | [2] |

| Time Point (hours) | Cleaved Caspase-9 (% of total) | Cleaved Caspase-3 (% of total) | Cleaved PARP (% of total) | Reference |

| 0 | 5.33 ± 0.72 | 5.51 ± 1.47 | 2.01 ± 0.42 | [2] |

| 12 | 26.06 ± 2.36 | 23.68 ± 1.15 | 41.24 ± 4.11 | [2] |

| 24 | 35.10 ± 1.72 | 35.99 ± 5.30 | 59.76 ± 4.07 | [2] |

| 48 | 46.51 ± 2.83 | 52.04 ± 3.29 | 77.51 ± 2.86 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

A549 cells are seeded into 96-well plates at a density of 5x10^4 cells/mL and incubated for 24 hours.

-

Cells are then treated with various concentrations of EFL2 and incubated for an additional 68 hours.

-

Following treatment, 10 µL of MTT stock solution (10 mmol/L in saline) is added to each well, and the plate is incubated in the dark for 4 hours at 37°C.[2]

-

The supernatant is carefully removed, and 100 µL of anhydrous dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Cell viability is quantified by measuring the absorbance at 570 nm using a microplate reader.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

A549 cells are treated with the desired concentrations of EFL2 for 48 hours.

-

Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated for 20 minutes at room temperature in the dark.

-

After incubation, 400 µL of 1X Binding Buffer is added to each tube.

-

The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye 3,3'-dihexyloxacarbocyanine iodide (DiOC6) is used to measure changes in ΔΨm.

Protocol:

-

A549 cells are treated with EFL2 for 24 hours.

-

After treatment, cells are harvested and incubated with DiOC6 at 37°C for 30 minutes.

-

Cells are then washed with PBS.

-

The fluorescence intensity is measured by flow cytometry to determine the mitochondrial membrane potential. A decrease in fluorescence indicates a loss of ΔΨm.[2]

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.

Caption: General workflow for Western blot analysis.

Protocol:

-

A549 cells are treated with 80 µmol/L EFL2 for various time points (0, 12, 24, 48 hours).

-

For cytochrome c release, cytosolic fractions are separated from the mitochondrial fractions by differential centrifugation.

-

Total cell lysates or cytosolic fractions are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cytochrome c, cleaved caspase-9, cleaved caspase-3, and cleaved PARP.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence detection system, and the band intensities are quantified.[2]

The Role of Bcl-2 Family Proteins

While the direct effect of EFL2 on the expression of Bcl-2 family proteins in A549 cells has not been explicitly detailed in the primary literature, the observed mitochondrial-mediated apoptosis strongly implies their involvement. In many models of intrinsic apoptosis, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. It is plausible that EFL2 treatment leads to an upregulation of Bax and/or a downregulation of Bcl-2, thereby promoting the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c. Further research is warranted to elucidate the precise effects of EFL2 on the expression and activity of these key regulatory proteins.

Conclusion

This compound is a potent inducer of apoptosis in A549 lung cancer cells, acting through the mitochondrial pathway. This is characterized by an increase in intracellular ROS, a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of a caspase cascade, ultimately leading to programmed cell death. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anticancer potential of EFL2 and related compounds. Future studies should aim to further delineate the upstream regulatory events, including the specific interactions with Bcl-2 family proteins, to fully understand the therapeutic potential of this natural product.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Euphorbia Factor L2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia Factor L2 (EFL2) is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L., a plant with a history of use in traditional medicine for treating conditions such as edema and cancer.[1][2] Recent scientific investigations have highlighted its potent anti-inflammatory and cytotoxic activities.[3][4] This document provides a comprehensive technical overview of the anti-inflammatory properties of EFL2, focusing on its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action

EFL2 exerts its anti-inflammatory effects primarily through the inhibition of the NLRP3 inflammasome and modulation of Toll-like receptor (TLR) signaling pathways.[1][5][6] These actions lead to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammatory cell infiltration.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. EFL2 has been shown to suppress both the priming and activation of the NLRP3 inflammasome.[5] In a mouse model of breast cancer liver metastasis, EFL2 was found to downregulate the mRNA and protein expression of NLRP3 and its related molecules in a dose-dependent manner.[1][7] This inhibitory effect on the NLRP3 inflammasome contributes to the reduction of inflammation-associated cancer progression.[1]

Modulation of TLR7/NF-κB Signaling Pathway

Toll-like receptors (TLRs) play a crucial role in recognizing pathogen-associated molecular patterns and initiating inflammatory responses. EFL2 has been demonstrated to ameliorate K/BxN serum-induced arthritis by blocking the TLR7-mediated IRAK4/IKKβ/IRF5 and NF-κB signaling pathways.[6] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in the migration and infiltration of inflammatory cells into affected tissues.[6][8]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

| In Vitro Model | Treatment | Concentration | Effect | Metric | Reference |

| R837-stimulated RAW264.7 macrophages | EFL2 | 0.1, 0.5, 1, 5, 10 µM | Reduction in IL-1β and IL-6 production | Cytokine Levels (pg/mL) | [9] |

| R837-stimulated Bone Marrow-Derived Macrophages (BMDMs) | EFL2 | 0.1, 0.5, 1, 5, 10 µM | Reduction in IL-1β and IL-6 production | Cytokine Levels (pg/mL) | [9] |

| R837-stimulated Human Peripheral Blood Mononuclear Cells (PBMCs) | EFL2 | 0.1, 0.5, 1, 5, 10 µM | Reduction in IL-1β and IL-6 production | Cytokine Levels (pg/mL) | [9] |

| Caco-2 cells | EFL2 | 50, 100, 200 µM | Decreased cell viability to 91.4%, 80.2%, and 73.1% respectively after 72h | Cell Viability (%) | [10] |

| In Vivo Model | Treatment | Dosage | Effect | Metric | Reference |

| Breast Cancer Liver Metastasis Mouse Model | Low-dose EFL2 | 25 mg/kg | Significant reduction in ascites generation | Ascites Volume (mL) | [1] |

| Breast Cancer Liver Metastasis Mouse Model | High-dose EFL2 | 50 mg/kg | More pronounced reduction in ascites generation | Ascites Volume (mL) | [1] |

| K/BxN Serum-Induced Arthritis Mouse Model | Intraperitoneal injection of EFL2 | Not specified | Amelioration of arthritis severity | Clinical Score | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: 4T1 breast cancer cells were seeded in 96-well plates at a density of 8,000 cells/well and cultured for 24 hours.[1]

-

Treatment: Cells were treated with different concentrations of drug-containing serum for 24 hours.[1]

-

MTT Incubation: 20 µl of MTT solution (5 mg/ml) was added to each well, and the plate was incubated for 4 hours.[1]

-

Crystal Solubilization: The supernatant was discarded, and 150 µl of DMSO was added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The plate was placed on a low-speed oscillator for 10 minutes to fully dissolve the crystals, and the absorbance was measured at a specific wavelength.[1]

Western Blotting

-

Protein Extraction and Quantification: Total protein was extracted from tissues or cells, and the concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., NLRP3) overnight at 4°C. Subsequently, the membrane was incubated with a secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Quantitative PCR (RT-qPCR)

-

RNA Extraction and Reverse Transcription: Total RNA was extracted from tissues or cells using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.

-

qPCR Amplification: qPCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., NLRP3) was calculated using the 2-ΔΔCt method with a housekeeping gene (e.g., GAPDH) as an internal control.

In Vivo Breast Cancer Liver Metastasis Model

-

Cell Implantation: A breast cancer liver metastasis model was established in mice.

-

Treatment Groups: Mice were divided into a control group, a model group, low-dose EFL2 (25 mg/kg) and high-dose EFL2 (50 mg/kg) treatment groups, and a positive control group (e.g., Doxorubicin).[1]

-

Assessment: The effect of EFL2 on ascites generation was examined by measuring abdominal circumference and the volume of peritoneal fluid.[1] Tumor volume and weight in the liver were also assessed.[1]

-

Histological Analysis: Liver, small intestine, and tumor tissues were subjected to Hematoxylin and Eosin (H&E) staining to detect inflammatory cells and tumor cells.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: EFL2 inhibits the NLRP3 inflammasome pathway.

Caption: EFL2 blocks the TLR7/NF-κB signaling pathway.

Experimental Workflows

Caption: General workflow for in vitro anti-inflammatory assays.

Caption: General workflow for in vivo anti-inflammatory studies.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the targeted inhibition of the NLRP3 inflammasome and TLR7/NF-κB signaling pathways. The presented quantitative data and experimental protocols provide a solid foundation for further research and development of EFL2 as a potential therapeutic agent for inflammatory diseases and inflammation-associated cancers. Future studies should focus on elucidating the detailed molecular interactions, pharmacokinetic and pharmacodynamic profiles, and long-term safety of EFL2 to facilitate its translation into clinical applications.

References

- 1. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound alleviated gouty inflammation by specifically suppressing both the priming and activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppresses the generation of liver metastatic ascites in breast cancer via inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Euphorbia Factor L2: A Novel Inhibitor of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases and cancers. Consequently, the identification of novel NLRP3 inhibitors is a significant focus of therapeutic research. Euphorbia Factor L2 (EFL2), a lathyrane-type diterpenoid extracted from the seeds of Euphorbia lathyris L., has emerged as a potent anti-inflammatory and anti-cancer agent.[1][2][3][4][5][6] This technical guide provides an in-depth review of the mechanisms by which EFL2 inhibits the NLRP3 inflammasome, supported by quantitative data and detailed experimental protocols from recent studies. It aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and immunology.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[7][8] Its activation is a tightly regulated, multi-step process, crucial for host defense but also a key driver of pathology when aberrantly activated.[7]

Components and Canonical Activation

The canonical activation of the NLRP3 inflammasome involves two distinct signals:

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or danger-associated molecular patterns (DAMPs).[8][9] These signals engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the nuclear factor-κB (NF-κB) signaling pathway.[8][9][10] This results in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[8][9][10]

-

Signal 2 (Activation): A diverse array of secondary stimuli can provide the activation signal. These include extracellular ATP, pore-forming toxins, crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction.[7][8][9] A common, unifying event triggered by these stimuli is the efflux of intracellular potassium (K+) ions.[7][11] This ionic flux is considered a critical trigger for the assembly of the inflammasome complex, which consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1][2]

Downstream Effects

Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then carries out two primary functions:

-

Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent pro-inflammatory cytokines.[1][7]

-

Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane. This disrupts the cell's osmotic balance, causing it to swell and lyse in an inflammatory form of programmed cell death known as pyroptosis.[10][12]

This compound: A Dual Inhibitor of NLRP3 Inflammasome

Recent studies have demonstrated that EFL2 exerts its anti-inflammatory effects by potently and specifically suppressing both the priming and activation steps of the NLRP3 inflammasome.[13]

Mechanism of Inhibition

EFL2's inhibitory action is multifaceted:

-

Inhibition of the Priming Signal: EFL2 has been shown to downregulate the phosphorylation of NF-κB. This action reduces the transcription of NF-κB target genes, including NLRP3 and IL1B, thereby limiting the pool of essential inflammasome components available for activation.[13] Molecular docking studies suggest this may be achieved through binding to glucocorticoid receptors.[13]

-

Inhibition of the Activation Signal: Beyond its effects on priming, EFL2 specifically suppresses the activation and assembly of the inflammasome complex. Evidence suggests it can mitigate lysosomal damage, a common trigger for NLRP3 activation.[13]

-

Downregulation of Expression: In vivo studies confirm that treatment with EFL2 leads to a significant, dose-dependent decrease in the mRNA and protein expression of NLRP3, cleaved-caspase-1, and IL-1β in target tissues.[1][2][3]

Quantitative Data Summary

The inhibitory effects of EFL2 on the NLRP3 inflammasome and downstream cytokine production have been quantified in several studies. The data below is summarized from a key study investigating EFL2's role in a breast cancer liver metastasis model.[1][2]

Table 1: In Vivo Effect of EFL2 on NLRP3 Pathway Protein and mRNA Expression

Data derived from Western blot and RT-qPCR analysis of tumor tissues in a breast cancer liver metastasis mouse model. Values represent relative expression levels normalized to a control group.

| Treatment Group | Dose | Relative NLRP3 Protein | Relative Cleaved-Caspase1/Caspase1 | Relative IL-1β Protein | Relative NLRP3 mRNA | Relative IL-1β mRNA |

| Model (Control) | - | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| EFL2 (Low Dose) | 25 mg/kg | ↓ (Significant Decrease) | ↓ (Significant Decrease) | ↓ (Significant Decrease) | ↓ (Significant Decrease) | ↓ (Significant Decrease) |

| EFL2 (High Dose) | 50 mg/kg | ↓↓ (Stronger Decrease) | ↓↓ (Stronger Decrease) | ↓↓ (Stronger Decrease) | ↓↓ (Stronger Decrease) | ↓↓ (Stronger Decrease) |

Note: The study demonstrated dose-dependent downregulation. Overexpression of NLRP3 was shown to abolish the beneficial effects of EFL2, confirming its mechanism of action.[1][2][3]

Table 2: In Vitro Inhibitory Effect of EFL2 on Cytokine Production